![molecular formula C9H13ClN2O2 B3364742 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one CAS No. 1182254-38-1](/img/structure/B3364742.png)
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Overview
Description
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one is a chemical compound that has attracted the attention of researchers due to its potential as a therapeutic agent. It belongs to the pyridazinone class of compounds and has been studied for its various biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, this compound can increase the levels of cyclic nucleotides in cells, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antiviral activity against certain viruses such as herpes simplex virus and respiratory syncytial virus.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one in lab experiments is that it has shown promising results in preclinical studies and has a relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to design more targeted experiments to study its effects and develop more potent derivatives. Another direction is to evaluate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. This can involve preclinical studies in animal models and clinical trials in humans. Finally, future research can focus on developing new synthesis methods for the compound and its derivatives, which can improve its availability and reduce its cost.
Scientific Research Applications
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one has been studied for its various biological activities, including its potential as an anti-inflammatory, antitumor, and antiviral agent. It has also been investigated for its ability to inhibit the activity of certain enzymes such as phosphodiesterases and tyrosine kinases. The compound has shown promising results in preclinical studies, and further research is being conducted to evaluate its potential as a therapeutic agent.
properties
IUPAC Name |
5-chloro-4-pentoxy-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-2-3-4-5-14-7-6-11-12-9(13)8(7)10/h6H,2-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBBGINFBHZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=O)NN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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